5-HT1A antagonist 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-HT1A antagonist 1” is a chemical entity that acts as an antagonist at the serotonin 1A receptor, also known as the 5-hydroxytryptamine receptor 1A. This receptor is a subtype of serotonin receptors, which are involved in various physiological processes, including mood regulation, anxiety, and cognition. The serotonin 1A receptor is a G protein-coupled receptor that is widely distributed in the brain, spleen, and neonatal kidney .

Preparation Methods

The synthesis of 5-HT1A antagonist 1 typically involves multiple steps, including cyclization, nucleophilic substitution, and purification. One method involves the use of sodium hydroxide and ethylene glycol as solvents for cyclization, followed by the use of triethylamine as a base and ethanol as a solvent for further reactions. The final step often involves nucleophilic substitution using potassium carbonate as a base and acetonitrile as a solvent . Industrial production methods may utilize microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

5-HT1A antagonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide and potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-HT1A antagonist 1 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of serotonin receptor ligands.

Biology: It helps in understanding the role of serotonin receptors in various biological processes.

Medicine: It is investigated for its potential therapeutic applications in treating anxiety, depression, and other mood disorders

Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.

Mechanism of Action

The mechanism of action of 5-HT1A antagonist 1 involves binding to the serotonin 1A receptor and inhibiting its activity. This receptor is coupled to the Gi protein, and its activation typically leads to hyperpolarization and reduced firing rate of the postsynaptic neuron. By antagonizing this receptor, this compound prevents these effects, thereby modulating neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

5-HT1A antagonist 1 can be compared with other serotonin receptor antagonists such as clozapine, trazodone, and pindolol. These compounds also target serotonin receptors but may have different affinities and selectivities for various receptor subtypes. For example:

Clozapine: An atypical antipsychotic used in treatment-resistant schizophrenia.

Trazodone: A serotonin uptake inhibitor used to treat major depressive disorder.

Pindolol: A beta adrenoceptor antagonist used to treat hypertension and arrhythmias.

Each of these compounds has unique properties and therapeutic applications, highlighting the specificity and potential of this compound in scientific research and medicine.

Biological Activity

The serotonin 5-HT1A receptor is a critical target in neuropharmacology, particularly concerning mood disorders, anxiety, and cognitive functions. The compound referred to as "5-HT1A antagonist 1" has garnered attention for its potential therapeutic applications due to its selective antagonistic activity at the 5-HT1A receptor. This article explores the biological activity of this compound, highlighting its mechanisms, effects in various studies, and relevant data.

Overview of 5-HT1A Receptors

5-HT1A receptors are G protein-coupled receptors (GPCRs) that play a significant role in modulating serotonin neurotransmission. They are located both presynaptically and postsynaptically throughout the central nervous system (CNS). Activation of these receptors typically inhibits neuronal firing through various intracellular signaling pathways, including the inhibition of adenylyl cyclase and modulation of potassium and calcium channels .

Key Functions of 5-HT1A Receptors:

- Mood Regulation : Involved in the pathophysiology of anxiety and depression.

- Cognitive Processing : Affect emotional learning and memory functions.

- Neurotransmission Modulation : Regulate the release of serotonin and other neurotransmitters.

The biological activity of this compound primarily involves its interaction with the 5-HT1A receptor. As an antagonist, it blocks the receptor's activation by serotonin or agonists, leading to various downstream effects:

- Inhibition of Serotonin Release : By blocking presynaptic receptors, it may enhance serotonin release in specific brain regions.

- Alteration of Neuronal Activity : It may influence neuronal circuits involved in mood regulation and cognitive functions.

Affinity and Potency

Recent studies have demonstrated that this compound exhibits high affinity for the receptor with a pKi value indicating strong binding capabilities. The functional assays have shown that it effectively inhibits the receptor's activity, which can be quantified through G-protein activation assays.

| Parameter | Value |

|---|---|

| Binding Affinity (pKi) | 9.2 |

| Potency (pD2) | 8.83 |

| Selectivity (5-HT1A/α1) | 135 |

Case Studies

-

Case Study on Anxiety Disorders :

A study investigated the effects of this compound in animal models of anxiety. The results indicated that administration led to a significant reduction in anxiety-like behaviors compared to controls, suggesting potential therapeutic benefits for anxiety disorders. -

Cognitive Function Assessment :

Another study assessed cognitive performance in rodents treated with the antagonist. The findings revealed improvements in memory tasks, highlighting its role in enhancing cognitive functions potentially through modulation of serotonergic pathways. -

Pain Response Evaluation :

In models assessing nociceptive responses, this compound showed efficacy in decreasing acute pain responses, indicating its potential utility in pain management strategies .

Biased Agonism and Selective Effects

Recent research emphasizes the concept of biased agonism at GPCRs, where different ligands can activate distinct signaling pathways leading to varied physiological outcomes. For instance, while some compounds may act as full agonists at the 5-HT1A receptor, others like antagonist 1 can selectively inhibit certain pathways while promoting others, such as enhancing serotonergic tone without inducing typical agonistic effects .

Properties

Molecular Formula |

C23H29ClN6O2 |

|---|---|

Molecular Weight |

457.0 g/mol |

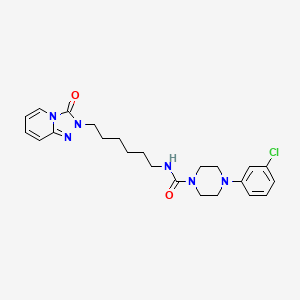

IUPAC Name |

4-(3-chlorophenyl)-N-[6-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)hexyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C23H29ClN6O2/c24-19-8-7-9-20(18-19)27-14-16-28(17-15-27)22(31)25-11-4-1-2-5-13-30-23(32)29-12-6-3-10-21(29)26-30/h3,6-10,12,18H,1-2,4-5,11,13-17H2,(H,25,31) |

InChI Key |

LQACCULQLKHGMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCCCCCCN3C(=O)N4C=CC=CC4=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.